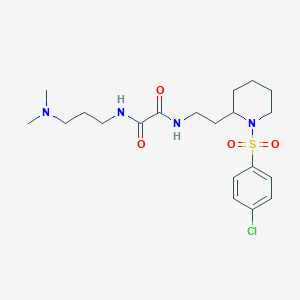
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
This compound is a compound with potential pharmacological properties. It belongs to the class of benzenesulfonamides and has shown promising inhibitory effects on specific enzymes and pathways, making it a candidate for further investigation in the field of drug development .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions and modifications to obtain the desired molecular structure. The compound's synthesis may involve the use of various precursors and reaction conditions to achieve the desired chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in determining its pharmacological properties and interactions with biological targets. Understanding the three-dimensional arrangement of atoms and functional groups within the molecule is essential for elucidating its mode of action and potential therapeutic applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of this compound are critical for understanding its reactivity, stability, and potential for further derivatization. Investigating the specific chemical transformations and mechanisms involved in its synthesis provides valuable insights into its chemical behavior and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, including its solubility, stability, and spectroscopic characteristics, are essential for evaluating its pharmaceutical potential and biological activities. Understanding these properties is crucial for assessing its suitability as a drug candidate and predicting its behavior in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Synthesis and Characterization : Novel derivatives of celecoxib, including compounds similar to the chemical structure , were synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, including N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, showed promising activities in these areas without causing significant tissue damage (Küçükgüzel et al., 2013).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally related to the mentioned chemical, were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Therapeutic Applications
Anticancer Activity : Compounds structurally similar to the given chemical have shown significant anticancer activity. For example, a series of novel pyridazinone derivatives bearing benzenesulfonamide moiety exhibited remarkable activity against various cancer cell lines, with specific derivatives displaying particularly high efficacy (Rathish et al., 2012).
Potential in Treating Pain and Inflammation : Derivatives of benzenesulfonamide have been shown to have anti-inflammatory and analgesic properties. They have been tested in models of pathological pain in mice, demonstrating significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders (Lobo et al., 2015).
Molecular and Structural Studies
Structural Characterization : Studies on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, closely related to the specified chemical, have increased due to their potential application in HIV-1 infection prevention (Cheng De-ju, 2015).
Molecular Modeling and QSAR : The synthesis and biological evaluation of compounds, including benzenesulfonamide derivatives, have been studied, with some showing promising antibacterial activities. Molecular docking and QSAR (Quantitative Structure–Activity Relationship) studies help in understanding their potential binding modes and activity (Parajapati & Goswami, 2016).
Propiedades
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-15-5-1-13(2-6-15)17-9-10-18(26-25-17)29-12-11-24-30(27,28)16-7-3-14(4-8-16)19(21,22)23/h1-10,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJIJHWAUSMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)



![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)


![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)